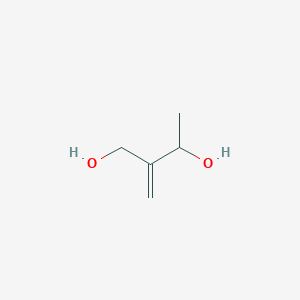![molecular formula C19H30N2 B14329467 3-[Decyl(phenyl)amino]propanenitrile CAS No. 105685-44-7](/img/structure/B14329467.png)
3-[Decyl(phenyl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Decyl(phenyl)amino]propanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a decyl group and a phenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Decyl(phenyl)amino]propanenitrile typically involves the nucleophilic substitution of a halogenoalkane with a cyanide ion. One common method is the reaction of 3-bromopropanenitrile with decylphenylamine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds as follows:
C3H6BrCN+C16H25NH2→C19H30N2+KBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: The nitrile group in this compound can undergo oxidation to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-[Decyl(phenyl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[Decyl(phenyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylamino group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Propanenitrile: A simple aliphatic nitrile with a similar nitrile group but lacking the decyl and phenylamino substitutions.
3-(Dimethylamino)propanenitrile: Contains a dimethylamino group instead of the decyl(phenyl)amino group.
Uniqueness: 3-[Decyl(phenyl)amino]propanenitrile is unique due to the presence of both a long alkyl chain (decyl group) and an aromatic amine (phenylamino group). This combination imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
105685-44-7 |
|---|---|
Formule moléculaire |
C19H30N2 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
3-(N-decylanilino)propanenitrile |
InChI |
InChI=1S/C19H30N2/c1-2-3-4-5-6-7-8-12-17-21(18-13-16-20)19-14-10-9-11-15-19/h9-11,14-15H,2-8,12-13,17-18H2,1H3 |
Clé InChI |
CDSJMODHRSPVDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CCC#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


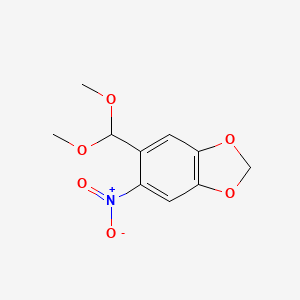
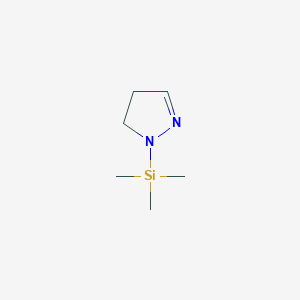
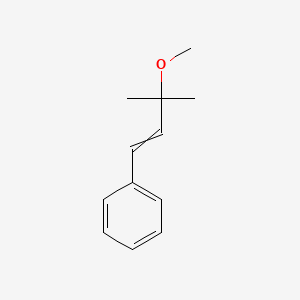
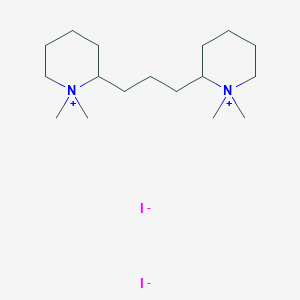
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)

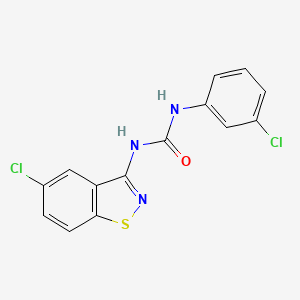

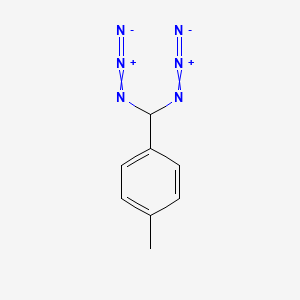
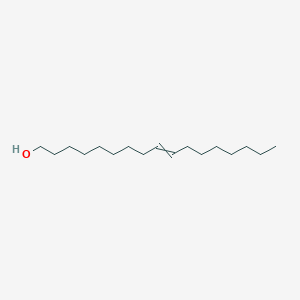

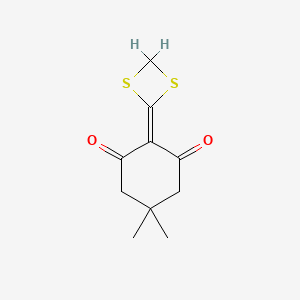
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
